molecular formula C19H21N7O5S B11072182 1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine

1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine

Cat. No.: B11072182
M. Wt: 459.5 g/mol
InChI Key: WXAHDSGASLACAB-UHFFFAOYSA-N
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Description

1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine typically involves multiple steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the methoxy and nitro groups: These groups can be introduced via nitration and methylation reactions.

    Attachment of the tetrazole ring: This can be done through a cycloaddition reaction involving azides and nitriles.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.

    Reduction: The methoxy group can be demethylated to a hydroxyl group using boron tribromide.

    Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas.

    Demethylation: Boron tribromide (BBr3) in dichloromethane.

    Nucleophilic Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Reduction of the nitro group: 1-(4-amino-2-methoxyphenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine.

    Demethylation of the methoxy group: 1-(4-hydroxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural features.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Material Manufacturing:

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: The compound may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine: Lacks the nitro group.

    1-(4-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine: Lacks the methoxy group.

    1-(4-methoxy-2-nitrophenyl)-4-{[2-methylphenyl]sulfonyl}piperazine: Lacks the tetrazole ring.

Uniqueness

The presence of both the methoxy and nitro groups, along with the tetrazole ring and sulfonyl group, makes 1-(4-methoxy-2-nitrophenyl)-4-{[2-methyl-5-(1H-tetrazol-1-yl)phenyl]sulfonyl}piperazine unique

Properties

Molecular Formula

C19H21N7O5S

Molecular Weight

459.5 g/mol

IUPAC Name

1-(4-methoxy-2-nitrophenyl)-4-[2-methyl-5-(tetrazol-1-yl)phenyl]sulfonylpiperazine

InChI

InChI=1S/C19H21N7O5S/c1-14-3-4-15(25-13-20-21-22-25)11-19(14)32(29,30)24-9-7-23(8-10-24)17-6-5-16(31-2)12-18(17)26(27)28/h3-6,11-13H,7-10H2,1-2H3

InChI Key

WXAHDSGASLACAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)S(=O)(=O)N3CCN(CC3)C4=C(C=C(C=C4)OC)[N+](=O)[O-]

Origin of Product

United States

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